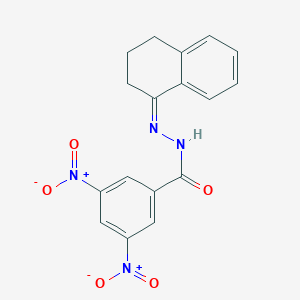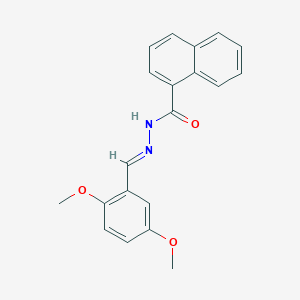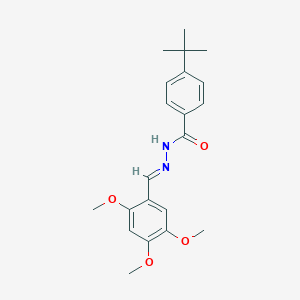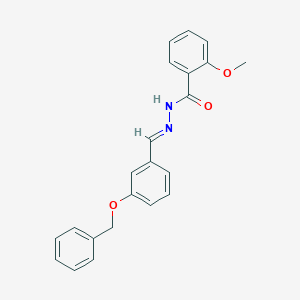![molecular formula C23H20N2O3 B448735 N'~2~-[(Z,2E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]-2,3-DIHYDRONAPHTHO[2,3-B][1,4]DIOXINE-2-CARBOHYDRAZIDE](/img/structure/B448735.png)
N'~2~-[(Z,2E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]-2,3-DIHYDRONAPHTHO[2,3-B][1,4]DIOXINE-2-CARBOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1-methyl-3-phenyl-2-propenylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphtho[2,3-b][1,4]dioxine core and a carbohydrazide functional group. The presence of these functional groups makes it an interesting subject for chemical synthesis and reactivity studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-methyl-3-phenyl-2-propenylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-3-phenyl-2-propenylidene with 2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(1-methyl-3-phenyl-2-propenylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N’-(1-methyl-3-phenyl-2-propenylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. Detailed studies on its molecular interactions and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N’-(1-methyl-3-phenyl-2-propenylidene)dodecanohydrazide
- N’-(1-methyl-3-phenyl-2-propenylidene)acetohydrazide
- N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide
Uniqueness
N’-(1-methyl-3-phenyl-2-propenylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide is unique due to its naphtho[2,3-b][1,4]dioxine core, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C23H20N2O3 |
|---|---|
Molecular Weight |
372.4g/mol |
IUPAC Name |
N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide |
InChI |
InChI=1S/C23H20N2O3/c1-16(11-12-17-7-3-2-4-8-17)24-25-23(26)22-15-27-20-13-18-9-5-6-10-19(18)14-21(20)28-22/h2-14,22H,15H2,1H3,(H,25,26)/b12-11+,24-16- |
InChI Key |
MLTNWSGXKDGXFQ-UAZLBCQNSA-N |
SMILES |
CC(=NNC(=O)C1COC2=CC3=CC=CC=C3C=C2O1)C=CC4=CC=CC=C4 |
Isomeric SMILES |
C/C(=N/NC(=O)C1COC2=CC3=CC=CC=C3C=C2O1)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC(=NNC(=O)C1COC2=CC3=CC=CC=C3C=C2O1)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA](/img/structure/B448652.png)
![ethyl 2-[({[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B448654.png)
![4-bromo-N-[(4-ethoxy-2-nitroanilino)-sulfanylidenemethyl]-2-methyl-3-pyrazolecarboxamide](/img/structure/B448656.png)
![N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-[({[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE](/img/structure/B448657.png)
![1-(2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-2-oxoethyl)pyridinium](/img/structure/B448658.png)
![N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N'-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]THIOUREA](/img/structure/B448659.png)
![4-(dimethylamino)-N'-[1-(2,4-dimethylphenyl)ethylidene]benzohydrazide](/img/structure/B448665.png)
![N~5~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B448667.png)



![N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-methoxybenzohydrazide](/img/structure/B448672.png)
![4-(dimethylamino)-N'-[1-(3,4-dimethylphenyl)ethylidene]benzohydrazide](/img/structure/B448673.png)

